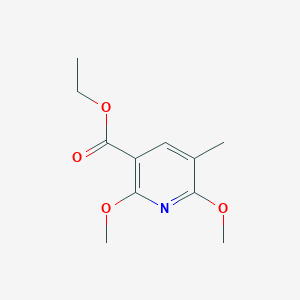![molecular formula C12H15NO5 B6296520 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid CAS No. 180859-80-7](/img/structure/B6296520.png)
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid is a chemical compound with the molecular formula C12H15NO5. This compound is known for its unique structure, which includes a carboxyethyl group and a hydroxyphenyl group attached to an amino propionic acid backbone. It has significant potential in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid typically involves the reaction of 3-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxyethyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted amino acids. These products have various applications in chemical synthesis and research .
Aplicaciones Científicas De Investigación
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid include:
- 3-[N-(2-carboxyethyl)-N-(4-hydroxyphenyl)amino]propionic acid
- 3-[N-(2-carboxyethyl)-N-(2-hydroxyphenyl)amino]propionic acid
Uniqueness
What sets this compound apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Propiedades
IUPAC Name |
3-[N-(2-carboxyethyl)-3-hydroxyanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10-3-1-2-9(8-10)13(6-4-11(15)16)7-5-12(17)18/h1-3,8,14H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINSZLWCQLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














